molecular formula C16H16ClN3O3 B14948245 1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide

1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide

Cat. No.: B14948245
M. Wt: 333.77 g/mol
InChI Key: LBXMWQVHXMBOMZ-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidine ring, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl group and the piperidine carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares the chlorophenyl group but has a different core structure, leading to distinct chemical and biological properties.

    3-[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid:

Properties

Molecular Formula

C16H16ClN3O3

Molecular Weight

333.77 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)-2,5-dioxopyrrol-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C16H16ClN3O3/c17-11-2-1-3-12(8-11)20-14(21)9-13(16(20)23)19-6-4-10(5-7-19)15(18)22/h1-3,8-10H,4-7H2,(H2,18,22)

InChI Key

LBXMWQVHXMBOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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